4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid
Overview
Description
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a piperazine ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired chloro and trifluoromethyl substituents. This can be achieved through various methods, including the reaction of appropriate starting materials under specific conditions.
Attachment of the Piperazine Ring: The piperazine ring is then attached to the pyridine ring. This step often involves nucleophilic substitution reactions where the piperazine ring acts as a nucleophile.
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group to the piperazine ring. This can be done through carboxylation reactions using reagents such as carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound may be explored for its potential use in the development of pesticides or herbicides.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological system and the specific target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-α,α,α-trifluorotoluene: A similar compound with a trifluoromethyl group and a chloro substituent on a benzene ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Another compound with a similar pyridine ring structure and substituents.
Uniqueness
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid is unique due to the presence of both a piperazine ring and a carboxylic acid group, which can impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O2/c12-8-5-7(11(13,14)15)6-9(16-8)17-1-3-18(4-2-17)10(19)20/h5-6H,1-4H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXXLKNQCPWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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